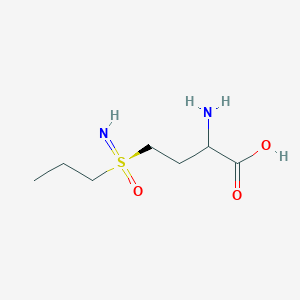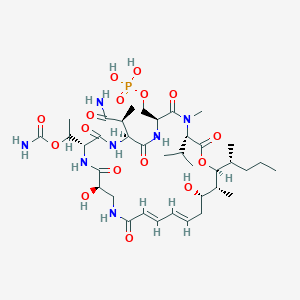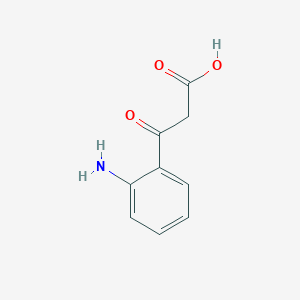
3-(2-Aminophenyl)-3-Oxopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminobenzoylacetic acid is a 3-oxo monocarboxylic acid that is benzoylacetic acid substituted at position 2 on the benzene ring by an amino group. It has a role as a bacterial metabolite. It is a 3-oxo monocarboxylic acid and a substituted aniline. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 2-aminobenzoylacetate.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Significance
3-(2-Aminophenyl)-3-Oxopropanoic acid, as part of phenolic acid compounds, has garnered attention due to its biological and pharmacological significance. Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological activities and therapeutic roles. They are known for their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective properties. Furthermore, CGA has been found to regulate lipid metabolism and glucose, contributing to the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds can also protect against chemical or lipopolysaccharide-induced injuries, highlighting their medicinal potential (Naveed et al., 2018).
Role in Cancer Research
Cinnamic acid derivatives, which share structural similarities with this compound, have received attention in cancer research due to their antitumor properties. These compounds have been traditionally and synthetically used as antitumor agents, and recent decades have seen a surge in interest toward various cinnamoyl derivatives and their anticancer efficacy. The rich medicinal tradition of these compounds, combined with their underutilization, underscores the need for further exploration of their potential in cancer therapy (De et al., 2011).
Analytical and Biophysical Applications
Phosphonic acid and its derivatives, with structural analogies to this compound, are employed in various applications due to their coordination or supramolecular properties. These acids have been used for bioactive properties, bone targeting, supramolecular or hybrid materials design, surface functionalization, medical imaging, and as phosphoantigen. The synthesis and applications of these compounds cover a broad spectrum of research fields, including chemistry, biology, and physics, indicating the diverse potential of these compounds in scientific research (Sevrain et al., 2017).
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |
Clave InChI |
POAXUNDIOGWQOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




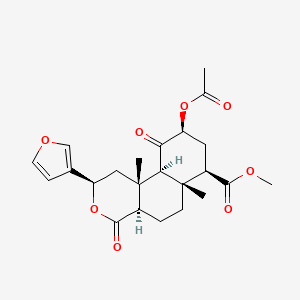

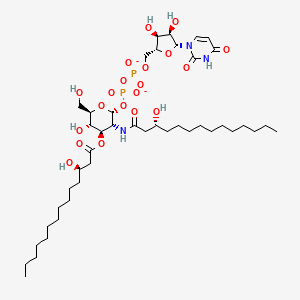
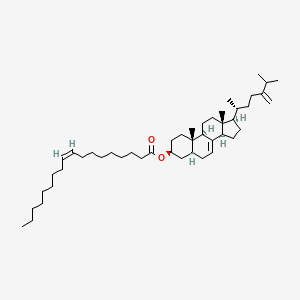

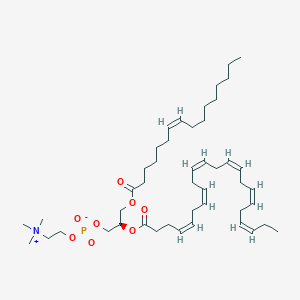


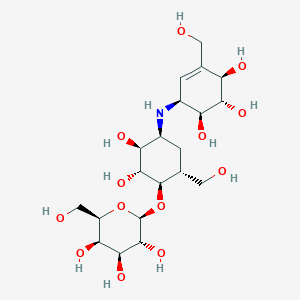
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
